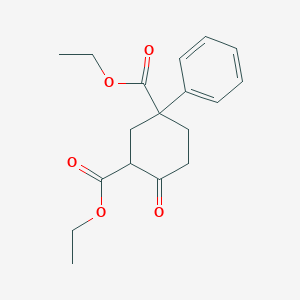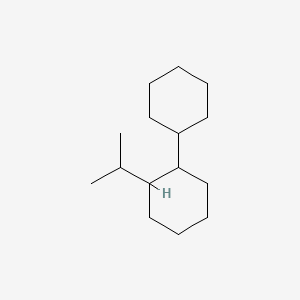
1,1'-Bicyclohexyl, 2-(1-methylethyl)-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-2-propan-2-yl-cyclohexane is a compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-propan-2-yl-cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane with propene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexyl-2-propan-2-yl-cyclohexane may involve the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency of the reaction. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .
化学反応の分析
Types of Reactions
1-cyclohexyl-2-propan-2-yl-cyclohexane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-cyclohexyl-2-propan-2-yl-cyclohexane may yield cyclohexanone or cyclohexanol, while reduction may produce cyclohexane derivatives .
科学的研究の応用
1-cyclohexyl-2-propan-2-yl-cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: It is used in studies to understand the interactions of cycloalkanes with biological membranes and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals
作用機序
The mechanism by which 1-cyclohexyl-2-propan-2-yl-cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific context and application of the compound .
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Cyclohexylacetone: A compound with a cyclohexane ring and an acetone group.
Cyclohexyl-2-propanone: A compound with a cyclohexane ring and a propanone group
Uniqueness
1-cyclohexyl-2-propan-2-yl-cyclohexane is unique due to its specific structure, which includes two cyclohexane rings and a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
66374-73-0 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
1-cyclohexyl-2-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h12-15H,3-11H2,1-2H3 |
InChIキー |
XWULVJMSQHXLOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCCC1C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


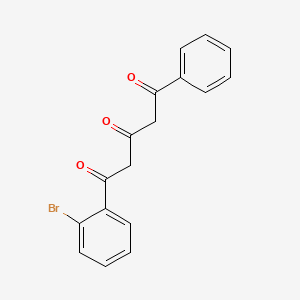
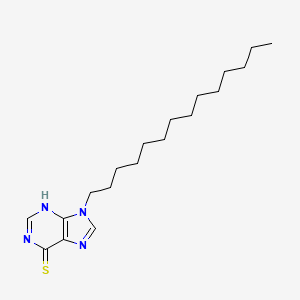
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
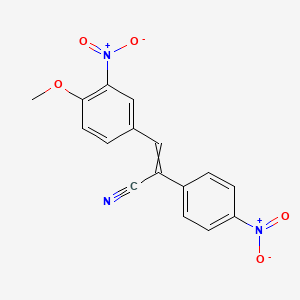
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
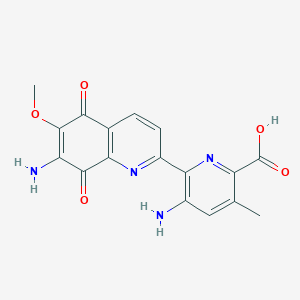

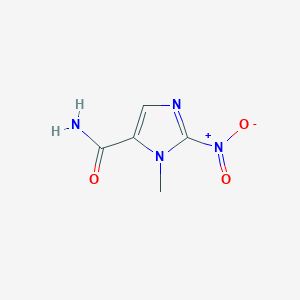
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
